4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid
Overview
Description
4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Stability and Degradation Pathways
One area of research focuses on the stability and degradation of related chemical compounds, such as nitisinone, which shares structural similarities with pyrazole derivatives. A study employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) aimed to determine the stability of nitisinone under various conditions, identifying degradation products and their stability. This research contributes to a better understanding of the chemical properties and potential risks associated with the medical application of compounds like 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid (H. Barchańska et al., 2019).
Biological Activity of Carboxylic Acids
Another study reviewed the biological activities of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities. The structural differences of selected carboxylic acids significantly affect their biological properties. This research highlights the potential of carboxylic acids and their derivatives, such as this compound, in developing new therapeutic agents with specific biological activities (B. Godlewska-Żyłkiewicz et al., 2020).
Antioxidant and Anticancer Properties
The antioxidant and anticancer properties of chromone derivatives, closely related to pyrazole carboxylic acids, have been extensively studied. Chromones' biological activities are linked to their antioxidant properties, suggesting their potential in delaying or inhibiting cell impairment leading to diseases. This research underlines the importance of structural features like double bonds and hydroxyl groups in radical scavenging activity, relevant to the study of pyrazole derivatives (Preeti Yadav et al., 2014).
Impact on Gut Functions by Benzoic Acid Derivatives
Research on benzoic acid, a compound structurally related to this compound, indicates its potential to regulate gut functions. Benzoic acid has been shown to improve gut functions, including digestion, absorption, and barrier functions, through its antibacterial and antifungal properties. This suggests the broader potential of benzoic acid derivatives in promoting gut health (X. Mao et al., 2019).
Synthesis and Therapeutic Applications of Indazole Derivatives
Indazole derivatives, similar in heterocyclic structure to pyrazole carboxylic acids, have been found to possess a wide range of biological activities. A patent review covering the last five years highlights the pharmacological importance of indazole scaffolds, including their anticancer and anti-inflammatory activities. This underscores the potential for developing novel therapeutic agents based on the structural framework of compounds like this compound (Ireen Denya et al., 2018).
Properties
IUPAC Name |
4-[(4-methoxypyrazol-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-6-13-14(8-11)7-9-2-4-10(5-3-9)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFKNPNDSFNZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.